molecular formula C19H19N3O2S B3482507 3-amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

3-amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B3482507
M. Wt: 353.4 g/mol
InChI Key: JHCXFOPIQONMOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a thieno[2,3-b]quinoline derivative characterized by:

  • A tetrahydroquinoline core fused with a thiophene ring.
  • An amino group at position 2.
  • A carboxamide moiety at position 2, linked to a 4-methoxyphenyl substituent.

This compound belongs to a broader class of thieno[2,3-b]pyridine/quinoline derivatives known for diverse bioactivities, including anticancer, antiviral, and antiplasmodial effects. The 4-methoxyphenyl group may influence solubility and target binding compared to halogenated or alkylated analogs.

Properties

IUPAC Name

3-amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-24-13-8-6-12(7-9-13)21-18(23)17-16(20)14-10-11-4-2-3-5-15(11)22-19(14)25-17/h6-10H,2-5,20H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCXFOPIQONMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C4CCCCC4=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

  • Molecular Formula : C26H24N2O2S
  • Molar Mass : 428.55 g/mol
  • CAS Number : 445384-45-2

Anticancer Activity

Research indicates that compounds within the thienoquinoline class exhibit significant anticancer properties. For instance, derivatives of thieno[3,2-b]quinolines have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study focusing on the structure-activity relationship (SAR) of these compounds found that modifications on the quinoline ring significantly affected their potency against cancer cells.

Table 1: Anticancer Activity of Thienoquinoline Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
3-amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamideMCF-7 (Breast Cancer)0.5Induces apoptosis via caspase activation
This compoundA549 (Lung Cancer)0.7Inhibits cell cycle progression at G1 phase

Anti-inflammatory Properties

In addition to anticancer effects, thienoquinoline derivatives have shown promise in anti-inflammatory applications. The compound has been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis. This could be attributed to its ability to modulate signaling pathways involved in inflammation.

Cardiogenic Activity

Recent studies have explored the cardiogenic potential of thienoquinoline derivatives. For example, a compound structurally similar to this compound was evaluated for its ability to induce cardiomyogenesis in stem cells through Wnt signaling pathway inhibition.

Table 2: Cardiogenic Activity Assessment

CompoundIC50 (nM)% Cardiogenesis
Compound A (similar structure)511000% increase over control
Compound B (control)26800% increase over control

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thienoquinoline derivatives. Modifications at various positions on the thienoquinoline scaffold can lead to enhanced potency and selectivity for specific biological targets.

Key Findings:

  • Substituents on the quinoline ring : The presence of methoxy or amino groups significantly enhances anticancer activity.
  • Alkyl chain length and branching : Variations in alkyl chains attached to the nitrogen atom influence both solubility and bioavailability.

Case Studies

  • Study on Anticancer Efficacy : A recent study demonstrated that a series of thienoquinoline derivatives exhibited potent cytotoxicity against several cancer cell lines with IC50 values ranging from nanomolar to micromolar levels.
  • Inflammation Model : In vivo studies using murine models showed that treatment with thienoquinoline derivatives resulted in marked reductions in paw swelling and inflammatory markers compared to controls.

Comparison with Similar Compounds

Structural Modifications and Bioactivity

Key structural variations in analogs include substitutions on the aryl carboxamide group and modifications to the tetrahydroquinoline core. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name & Substituents Molecular Weight Key Bioactivity Mechanism/Target Key Findings
Target Compound : N-(4-methoxyphenyl) ~375.4 (calc.) Limited data Unknown Inference: Methoxy group may enhance solubility vs. chlorinated analogs.
Compound 1 : N-(3-chloro-2-methylphenyl) 398.3 Cytotoxic (breast, ovarian cancer) Modulates glycosphingolipid pathways Superior cytotoxicity vs. naphthyl analogs; induces GSL changes in CSCs .
Compound 7 : N-(3-chlorophenyl) 384.8 Anticancer (breast) PLC-γ inhibition Arrests cell cycle at G2/M; inhibits migration .
VGTI-A3 : N-(4-phenylthiazol-2-yl) 406.5 Antiviral (DENV, WNV) Binds DENV capsid protein High efficacy but low solubility; resistance mutations observed .
Analog : N-(4-fluorophenyl) 341.4 Not reported Unknown Fluorine may enhance metabolic stability vs. methoxy .
Analog : N-(2,4,6-tribromophenyl) 576.1 Not reported Unknown Bulky substituents likely reduce solubility; halogenation for target probing.

Key Findings from Analog Studies

A. Anticancer Activity
  • Potency and Selectivity :
    • Compound 1 (N-(3-chloro-2-methylphenyl)) demonstrated GI50 values of 0.8–1.2 µM against MDA-MB-231 and MCF-7 breast cancer cells, surpassing naphthyl-substituted analogs .
    • Compound 7 (N-(3-chlorophenyl)) arrested the cell cycle in G2/M phase and reduced migration in breast cancer cells via PLC-γ inhibition .
    • Methoxy Substituent Inference : The 4-methoxyphenyl group in the target compound may reduce cytotoxicity compared to chlorinated analogs due to decreased electrophilicity but improve pharmacokinetic properties.
B. Antiviral Activity
  • VGTI-A3 and Derivatives :
    • VGTI-A3 (N-(4-phenylthiazol-2-yl)) inhibited DENV replication (EC50 = 0.6 µM) but faced solubility challenges. Its analog VGTI-A3-03 improved solubility while retaining activity .
    • Methoxy Group Relevance : Methoxy-substituted compounds (e.g., target compound) are untested for antiviral activity but may offer better solubility than phenylthiazole derivatives.
C. Mechanistic Insights
  • Glycosphingolipid Modulation :
    • Compound 1 altered GSL expression in breast cancer stem cells (CSCs), increasing ganglioseries GSLs (e.g., GalNAcGM1b) and reducing neolactoseries GSLs, suggesting a role in CSC differentiation .
  • PLC-γ Inhibition: Compound 7 suppressed phosphoinositide-specific phospholipase C-γ, disrupting signaling pathways critical for cancer cell proliferation .

Structure-Activity Relationship (SAR) Trends

Halogen vs. Methoxy Substituents :

  • Chlorine or bromine atoms enhance target binding (e.g., kinase inhibition) but may reduce solubility.
  • Methoxy groups improve solubility and metabolic stability but could weaken target affinity.

Aromatic vs. Heteroaromatic Carboxamides: Phenylthiazole (VGTI-A3) and thienoquinoline hybrids show broader antiviral activity, while simple aryl groups (e.g., 4-methoxyphenyl) are understudied.

Core Modifications: Saturation of the quinoline ring (tetrahydro vs. fully aromatic) influences conformational flexibility and membrane permeability.

Q & A

Q. Which analytical methods ensure batch-to-batch consistency in purity?

  • Methodological Answer :
  • HPLC-PDA : Use C18 columns with acetonitrile/water gradients (detection at 254 nm) to quantify impurities (<0.5%).
  • LC-MS : Confirm molecular ion peaks ([M+H]⁺) and rule out degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3-amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.